The MeV protein is derived from the measles virus, which primarily infects humans and is transmitted via respiratory droplets. The virus can lead to severe complications, including pneumonia and encephalitis, particularly in malnourished or immunocompromised individuals. The Edmonston strain of MeV is commonly used in research and vaccine development.
MeV proteins can be classified into several categories based on their functions:
The synthesis of MeV proteins involves several steps:
After purification, techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry are utilized to analyze the protein composition and confirm the presence of specific MeV proteins .
The molecular structure of the MeV protein includes:
Cryo-electron tomography has provided insights into the spatial arrangement of MeV proteins during assembly. For instance, studies have shown that the matrix protein forms a lattice structure that organizes glycoproteins on the cell membrane during viral budding .
MeV proteins undergo several biochemical reactions:
The interactions between MeV proteins can be studied using techniques such as co-immunoprecipitation and yeast two-hybrid assays to elucidate their functional relationships within the viral life cycle .
The mechanism by which MeV proteins operate involves:
Research indicates that mutations in the matrix protein can significantly impact viral assembly and release efficiency . Additionally, studies have shown that specific interactions between MeV proteins enhance polymerase processivity during RNA synthesis .
MeV proteins exhibit various physical properties:
MeV proteins are characterized by:
MeV proteins have several applications in scientific research:
Measles virus (MeV), a highly contagious human pathogen, relies on its structural and non-structural proteins for host invasion, replication, and immune evasion. This section details MeV's classification, genomic architecture, and the critical functions of its viral proteins in pathogenesis.
Measles virus belongs to the genus Morbillivirus within the subfamily Orthoparamyxovirinae and family Paramyxoviridae. Its closest relatives include canine distemper virus (CDV) and rinderpest virus (RPV), both sharing structural and pathogenic characteristics. As a member of the order Mononegavirales, MeV possesses a non-segmented, negative-sense, single-stranded RNA genome (~15.9 kb) encapsidated by the nucleoprotein (N) [1] [3] [4]. Virions are pleomorphic, ranging from 120–1,000 nm in diameter, with a lipid envelope derived from host cell membranes. Two glycoprotein spikes—fusion (F) and hemagglutinin (H)—embedded in the envelope mediate receptor binding and membrane fusion [3] [8]. Only one MeV serotype exists, though genetic variation divides wild-type strains into 24 genotypes (e.g., A, B3, D8) based on N-protein sequence divergence [8] [10].
Table 1: Taxonomic Classification of Measles Virus
Classification Level | Designation | Key Features |
---|---|---|
Order | Mononegavirales | Non-segmented, negative-sense RNA genomes |
Family | Paramyxoviridae | Enveloped virions; helical nucleocapsids |
Subfamily | Orthoparamyxovirinae | Includes genera Morbillivirus, Respirovirus, and Rubulavirus |
Genus | Morbillivirus | Closest relatives: rinderpest virus, canine distemper virus |
Species | Measles morbillivirus | Single serotype; 24 genotypes identified |
The MeV genome comprises 15,894 nucleotides organized into six contiguous, non-overlapping transcription units flanked by conserved 3´ leader (52 nt) and 5´ trailer (37 nt) regions. Genes adhere to the "rule of six", where genome length must be divisible by six for efficient replication [3] [8]. Genes are arranged sequentially as:3´-N-P-M-F-H-L-5´Each gene is separated by intergenic trinucleotide spacers (GAA) and encodes eight proteins through transcriptional gene editing and alternative reading frames:
Table 2: MeV Genes and Encoded Proteins
Gene | Encoded Proteins | Function |
---|---|---|
N | Nucleoprotein (N) | Forms helical ribonucleocapsid; protects viral RNA |
P | Phosphoprotein (P) | Polymerase co-factor; chaperones N protein |
V protein | IFN antagonist; blocks MDA5 and TLR7 signaling | |
C protein | Modulates viral RNA synthesis; inhibits IFN production | |
M | Matrix protein (M) | Budding driver; links ribonucleocapsids to envelope glycoproteins |
F | Fusion protein (F) | Mediates viral-host membrane fusion and cell-cell fusion (syncytia) |
H | Hemagglutinin (H) | Binds receptors (CD150/nectin-4); triggers F-protein activation |
L | Large polymerase (L) | RNA-dependent RNA polymerase; adds 5´ caps and 3´ poly-A tails to mRNAs |
MeV proteins orchestrate viral entry, replication, assembly, and immune evasion:
Receptor Binding and Entry:The H protein binds CD150/SLAM (on lymphocytes/dendritic cells) or nectin-4 (on epithelial cells), triggering conformational changes in the F protein. This induces membrane fusion, releasing the ribonucleoprotein complex (RNP: RNA-N-P-L) into the cytoplasm [6] [9] [10]. Vaccine strains (e.g., Edmonston) may also use CD46, but wild-type strains rely on CD150/nectin-4 [9].
Transcription and Replication:The L polymerase, complexed with P, transcribes genes sequentially from the 3´ end, generating a transcriptional gradient (N > L). The N/P ratio regulates the switch from transcription to replication, where the anti-genome serves as a template for new genomes. Host factors (e.g., HSP72, tubulin) enhance polymerase processivity [2] [3] [9].
Immune Evasion:
H protein: Downregulates CD150, impairing T-cell activation [6] [9].
Assembly and Egress:The M protein recruits RNPs to the plasma membrane, interacting with the cytoplasmic tails of F and H. M-driven budding is ESCRT-independent, forming enveloped virions or syncytia. The F protein facilitates cell-cell spread by fusing infected cells with neighbors [3] [6].
Table 3: MeV Protein Functions in Pathogenicity
Protein | Pathogenic Role | Host Interaction |
---|---|---|
H | Receptor binding (CD150/nectin-4); immune suppression via CD150 downregulation | Determines tropism for immune/epithelial cells |
F | Membrane fusion; syncytium formation | Enables cell-to-cell spread; facilitates entry |
N | RNA encapsidation; innate immune antagonism | Binds eIF3-p40, Hsp72, and IRF-3 to disrupt host defenses |
P | Polymerase co-factor; N-protein chaperone | Forms soluble N⁰-P complex to prevent non-specific RNA binding |
V | IFN antagonism; STAT protein degradation | Blocks MDA5, TLR7, and RIG-I signaling; inhibits IFN production |
C | Modulates viral RNA synthesis; IFN suppression | Inhibits IRF3 activation; enhances virion release |
M | RNP transport; budding driver; transcription inhibition | Binds F/H cytoplasmic tails; assembles virions at plasma membrane |
L | RNA synthesis, capping, polyadenylation | Complexes with P; requires host HSP72 for optimal activity |
The coordinated actions of MeV proteins enable systemic spread, immunosuppression, and complications like pneumonia and encephalitis, underscoring their central role in measles pathogenesis [3] [6] [9].
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